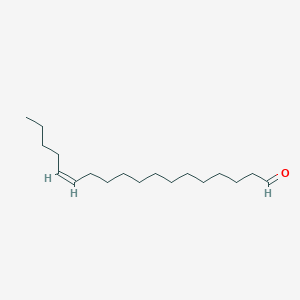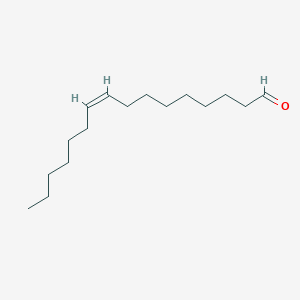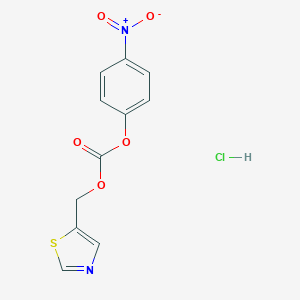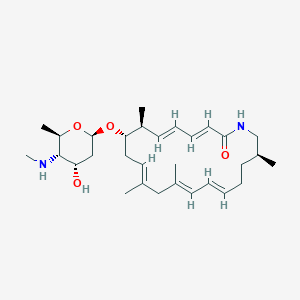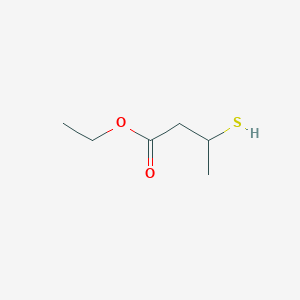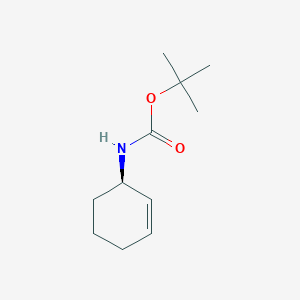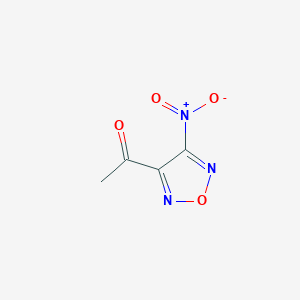
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone, commonly known as NOD, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is highly reactive and has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of NOD is not well-understood, but it is believed to involve the formation of covalent bonds with the active sites of enzymes. This results in the inhibition of enzyme activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NOD are diverse and depend on the specific enzyme or system being targeted. Inhibition of cholinesterases can lead to a variety of effects, including muscle weakness, respiratory failure, and cognitive impairment. Inhibition of other enzymes, such as those involved in the biosynthesis of DNA, can lead to cell death and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NOD in lab experiments is its potency. It is a highly reactive compound that can inhibit enzymes at very low concentrations, making it a valuable tool in studying enzyme function. However, its reactivity can also be a limitation, as it can react with other compounds in the system being studied, leading to false results.
Another limitation of using NOD is its toxicity. It is a highly toxic compound that can cause serious health effects if not handled properly. Therefore, it is important to use appropriate safety measures when working with NOD.
Zukünftige Richtungen
There are many potential future directions for the use of NOD in scientific research. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy and safety in this context.
Another potential future direction is the development of new synthetic methods for NOD. This could lead to improved yields and purity, making it easier to work with in lab experiments.
Finally, further studies are needed to better understand the mechanism of action of NOD. This could lead to the development of new drugs that target specific enzymes or systems, leading to improved therapies for a variety of diseases.
Synthesemethoden
The synthesis of NOD involves the reaction of 4-nitrosemicarbazide with acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield NOD. This synthetic method has been well-established in the literature and has been used by many researchers to obtain high yields of NOD.
Wissenschaftliche Forschungsanwendungen
NOD has been used extensively in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. This makes it a valuable tool in studying the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
In addition to its enzyme inhibitory properties, NOD has also been found to have antimicrobial and anticancer activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Furthermore, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
159014-10-5 |
|---|---|
Molekularformel |
C4H3N3O4 |
Molekulargewicht |
157.08 g/mol |
IUPAC-Name |
1-(4-nitro-1,2,5-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3N3O4/c1-2(8)3-4(7(9)10)6-11-5-3/h1H3 |
InChI-Schlüssel |
XRQZPMJZJBRWEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NON=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=NON=C1[N+](=O)[O-] |
Synonyme |
Ethanone, 1-(4-nitro-1,2,5-oxadiazol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
